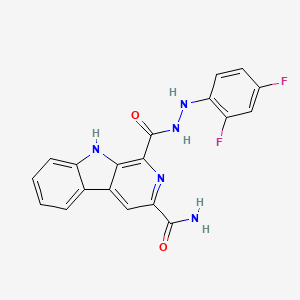

Gamma-Glutamyl Transferase-IN-2

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H13F2N5O2 |

|---|---|

Molecular Weight |

381.3 g/mol |

IUPAC Name |

1-[(2,4-difluoroanilino)carbamoyl]-9H-pyrido[3,4-b]indole-3-carboxamide |

InChI |

InChI=1S/C19H13F2N5O2/c20-9-5-6-14(12(21)7-9)25-26-19(28)17-16-11(8-15(24-17)18(22)27)10-3-1-2-4-13(10)23-16/h1-8,23,25H,(H2,22,27)(H,26,28) |

InChI Key |

PKUTZLNTXWOVCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(=O)NNC4=C(C=C(C=C4)F)F)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Gamma-Glutamyl Transferase Inhibitors

Disclaimer: As of November 2025, a specific molecule designated "Gamma-Glutamyl Transferase-IN-2" is not described in publicly available scientific literature. This guide will therefore focus on the general mechanism of action of Gamma-Glutamyl Transferase (GGT) and detail the mechanisms of well-characterized GGT inhibitors, such as OU749 and GGsTop , as representative examples of this class of molecules.

Introduction to Gamma-Glutamyl Transferase (GGT)

Gamma-Glutamyl Transferase (GGT) is a cell-surface enzyme that plays a pivotal role in glutathione (GSH) metabolism.[1][2] It is the only enzyme capable of cleaving the gamma-glutamyl bond of extracellular GSH.[3][4] This function is critical for salvaging the constituent amino acids of glutathione, particularly cysteine, which is the rate-limiting precursor for intracellular GSH synthesis.[1][5]

The primary reaction catalyzed by GGT is the transfer of the gamma-glutamyl moiety from glutathione or other gamma-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water (hydrolysis).[2]

Reaction: (5-L-glutamyl)-peptide + an amino acid ⇌ peptide + 5-L-glutamyl amino acid[2]

Due to its role in maintaining intracellular redox homeostasis via GSH metabolism, GGT is implicated in various physiological and pathological processes. Elevated GGT expression is observed in numerous cancers and is associated with tumor progression, invasion, and resistance to chemotherapy and radiation.[6][7][8][9] GGT also participates in the metabolism of leukotrienes, pro-inflammatory mediators, by converting leukotriene C4 to leukotriene D4.[10][11][12] These functions make GGT a compelling target for therapeutic intervention in a range of diseases.

The Core Mechanism of GGT Inhibition

Inhibitors of GGT are being developed to counteract its pro-tumorigenic and pro-inflammatory functions.[5][13] The primary therapeutic rationale is to block the breakdown of extracellular glutathione, thereby depriving cancer cells of a key source of cysteine needed to synthesize intracellular GSH.[5][7] This depletion of intracellular GSH can sensitize cancer cells to oxidative stress induced by chemotherapy and radiotherapy.[5]

GGT inhibitors can be broadly classified based on their mechanism of action, including competitive, uncompetitive, and irreversible inhibitors.

Uncompetitive Inhibition: The Case of OU749

OU749 is a novel, non-toxic, and species-specific uncompetitive inhibitor of human GGT.[6][14] Unlike traditional glutamine analog inhibitors, which are often toxic, OU749 represents a safer therapeutic profile.[6][15]

The mechanism of uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex. In the case of GGT, the reaction proceeds via a two-step "ping-pong" mechanism where the gamma-glutamyl group of the substrate (e.g., GSH) is first transferred to an active site threonine residue (Thr-381 in human GGT), forming a covalent gamma-glutamyl-enzyme intermediate.[13] OU749 binds to this intermediate, specifically at the acceptor site, thereby preventing the subsequent transfer of the gamma-glutamyl group to an acceptor molecule (like glycylglycine or water).[6][16][17] This makes it a competitive inhibitor with respect to the acceptor substrate but uncompetitive with respect to the gamma-glutamyl donor substrate.[6][17]

Irreversible Inhibition: The Case of GGsTop

GGsTop is a phosphonate-based, mechanism-based irreversible inhibitor of GGT.[18][19] It is highly selective for GGT and does not inhibit other related enzymes like glutamine amidotransferases. GGsTop is chemically stable and non-toxic, making it suitable for in vivo applications.[18][19][20]

Its mechanism involves the formation of a covalent bond with the active site Thr-381 of human GGT, creating a stable enzyme-inhibitor complex.[19] The potency of GGsTop is enhanced by a critical electrostatic interaction between the terminal carboxylate of the inhibitor and the active-site residue Lysine-562 of human GGT.[18] This irreversible binding permanently inactivates the enzyme.

Quantitative Data on GGT Inhibitors

The following tables summarize the key quantitative parameters for the representative GGT inhibitors, OU749 and GGsTop.

Table 1: Inhibitory Potency of OU749

| Parameter | Value | Species | Assay Condition | Reference |

|---|---|---|---|---|

| Ki (intrinsic) | 17.6 µM | Human | Transpeptidation | [6][21][22] |

| Kii (vs. D-GpNA) | 73 µM | Human | Hydrolysis | [16][17] |

| Kii (vs. L-GpNA) | 68 µM | Human | Transpeptidation | [16][17] |

| Kis (vs. GlyGly) | 54 µM | Human | Transpeptidation | [16][17] |

| LD50 | 128 µM | Human (786-O cells) | Cytotoxicity |[21] |

Table 2: Inhibitory Potency of GGsTop

| Parameter | Value | Species | Assay Condition | Reference |

|---|---|---|---|---|

| Ki | 170 µM | Human | - | [20] |

| kon | 51 M-1s-1 | Human | - | [20] |

| kon | 150 M-1s-1 | E. coli | - | [20] |

| Cytotoxicity | No toxicity observed | Human (fibroblasts, stellate cells) | Up to 1 mM |[18] |

Signaling Pathways and Mechanistic Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and mechanisms discussed.

Caption: GGT's role in glutathione metabolism and inhibitor action.

Caption: GGT's role in converting Leukotriene C4 to D4.

Caption: Workflow of uncompetitive inhibition of GGT by OU749.

Caption: Role of GGT in promoting cancer cell survival and drug resistance.

Experimental Protocols

Detailed methodologies are crucial for studying GGT inhibition. Below are summaries of common experimental protocols.

GGT Activity Assay (Colorimetric)

This is a standard method to measure GGT enzymatic activity, often available as commercial kits (e.g., from Sigma-Aldrich, Cayman Chemical).[23][24]

-

Principle: The assay is based on the GGT-catalyzed transfer of a γ-glutamyl group from a synthetic substrate, L-γ-Glutamyl-p-nitroanilide (GpNA), to an acceptor like glycylglycine. This reaction releases the chromophore p-nitroanilide (pNA), which can be measured spectrophotometrically at 405-418 nm. The rate of pNA formation is directly proportional to the GGT activity.

-

Reagents:

-

GGT Assay Buffer (e.g., Tris buffer)

-

GGT Substrate Solution (L-γ-Glutamyl-p-nitroanilide and Glycylglycine in assay buffer)

-

Sample (cell lysate, tissue homogenate, or serum)

-

pNA Standard Solution (for calibration curve)

-

-

Procedure (96-well plate format):

-

Standard Curve: Prepare a series of pNA standards in assay buffer to generate a standard curve (e.g., 0 to 40 nmole/well).

-

Sample Preparation: Homogenize cells or tissue in ice-cold GGT Assay Buffer. Centrifuge to remove debris. The supernatant is used for the assay. Serum samples can often be used directly.

-

Reaction Setup: Add samples and/or positive controls to wells. Adjust the final volume with assay buffer.

-

Initiation: Add the GGT Substrate Solution to all sample wells to start the reaction.

-

Measurement: Incubate the plate at 37°C. Measure the absorbance at 405-418 nm in a kinetic mode, taking readings every 1-5 minutes.

-

Calculation: Determine the rate of change in absorbance (ΔA/min). Using the pNA standard curve, convert this rate to the amount of pNA generated per minute to calculate GGT activity (typically in U/L or mU/mg protein). One unit of GGT is defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.[23]

-

GGT Inhibition Assay

This protocol is adapted from the activity assay to determine the potency of inhibitors like OU749 or GGsTop.

-

Principle: The assay measures the reduction in GGT activity in the presence of varying concentrations of an inhibitor. This allows for the calculation of parameters like IC50, Ki, and the determination of the inhibition mechanism.

-

Procedure:

-

Follow the GGT Activity Assay protocol as described above.

-

In the reaction setup step, add varying concentrations of the test inhibitor (e.g., OU749) to the sample wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme sample with the inhibitor for a defined period before adding the substrate solution, especially for time-dependent or irreversible inhibitors.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the mechanism of inhibition (e.g., competitive, uncompetitive), the assay is run with varying concentrations of both the substrate and the inhibitor. The data are then plotted on a double-reciprocal (Lineweaver-Burk) plot. Parallel lines indicate uncompetitive inhibition.[17]

-

-

L-Glutamate Release Assay (Physiological Substrate)

This assay is used to measure GGT's hydrolytic activity using its natural substrate, glutathione (GSH).[13]

-

Principle: It measures the production of glutamate from the GGT-catalyzed hydrolysis of GSH. The released glutamate is then quantified using a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.

-

Reagents:

-

GGT enzyme (purified or in sample)

-

Glutathione (GSH) as the substrate

-

Inhibitor at various concentrations

-

Glutamate detection system (e.g., glutamate dehydrogenase, NAD+, and a diaphorase/resazurin system)

-

-

Procedure:

-

Set up reactions containing buffer, GSH, and varying concentrations of the GGT inhibitor.

-

Initiate the reaction by adding the GGT enzyme.

-

Incubate at 37°C.

-

At various time points, stop the reaction and measure the amount of glutamate produced using the detection system. For continuous monitoring, the detection system is included in the reaction mix, and the change in absorbance (e.g., at 490 nm) or fluorescence is monitored over time.[13]

-

Conclusion

While "this compound" remains an uncharacterized entity in scientific literature, the principles of GGT inhibition are well-established through the study of compounds like OU749 and GGsTop. These inhibitors act by distinct mechanisms—uncompetitive and irreversible, respectively—to block the enzymatic activity of GGT. By preventing the breakdown of extracellular glutathione, these molecules disrupt a critical pathway for cysteine acquisition in cancer cells, thereby increasing their vulnerability to oxidative stress. The detailed protocols and mechanistic pathways outlined in this guide provide a comprehensive framework for researchers and drug development professionals engaged in the discovery and characterization of novel GGT inhibitors for therapeutic applications in oncology and inflammatory diseases.

References

- 1. Glutathione metabolism and its implications for health [pubmed.ncbi.nlm.nih.gov]

- 2. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 3. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel, species-specific class of uncompetitive inhibitors of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gamma-glutamyltransferase of Cancer Cells at the Crossroads of Tumor Progression, Drug Resistance and Drug Targeting | Anticancer Research [ar.iiarjournals.org]

- 8. Gamma-glutamyl transferase: risk and prognosis of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Systematic Review of Serum γ-Glutamyltransferase as a Prognostic Biomarker in Patients with Genitourinary Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 12. Synthesis and metabolism of leukotrienes in gamma-glutamyl transpeptidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Divergent Effects of Compounds on the Hydrolysis and Transpeptidation Reactions of Gamma-Glutamyl Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). GGsTop is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. apexbt.com [apexbt.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: Biological Activity of the Gamma-Glutamyltransferase Inhibitor GGT-IN-2

Disclaimer: Information regarding a specific molecule designated "GGT-IN-2" is not publicly available in the scientific literature. This document provides a representative technical guide on the biological activity of a hypothetical Gamma-Glutamyltransferase (GGT) inhibitor, referred to as GGT-IN-2, based on the established roles of GGT and general principles of drug discovery for enzyme inhibitors.

Introduction

Gamma-glutamyltransferase (GGT) is a cell-surface enzyme that plays a crucial role in the metabolism of extracellular glutathione (GSH). By catalyzing the transfer of the gamma-glutamyl moiety of GSH to an acceptor, GGT initiates the breakdown of extracellular glutathione, thereby providing cells with a source of cysteine, the rate-limiting amino acid for intracellular GSH synthesis.[1] Elevated GGT activity is associated with various pathological conditions, including liver diseases, cardiovascular diseases, and cancer. In oncology, increased GGT expression can contribute to tumor progression and drug resistance by maintaining high intracellular GSH levels, which protects cancer cells from oxidative stress and cytotoxic therapies.[1][2] Consequently, the development of potent and selective GGT inhibitors is a promising therapeutic strategy. This guide details the preclinical biological profile of a representative GGT inhibitor, GGT-IN-2.

Quantitative Data Summary

The biological activity of GGT-IN-2 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the table below.

| Assay Type | Parameter | Value | Experimental System |

| In Vitro Enzyme Inhibition | IC50 vs. Human GGT1 | 50 nM | Purified recombinant human GGT1 |

| Ki | 25 nM | Enzyme kinetics analysis | |

| Cell-Based Assays | EC50 (GGT Activity Inhibition) | 200 nM | Human pancreatic cancer cells (e.g., PANC-1) |

| Effect on Intracellular GSH | 40% decrease at 1 µM | PANC-1 cells | |

| Cytotoxicity (as single agent) | GI50 > 10 µM | PANC-1 cells | |

| Chemosensitization | Sensitizes PANC-1 cells to gemcitabine (2-fold decrease in GI50) | PANC-1 cells | |

| In Vivo Efficacy | Tumor Growth Inhibition (TGI) | 60% at 50 mg/kg, daily | PANC-1 xenograft mouse model |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro GGT Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of GGT-IN-2 on purified GGT enzyme activity.

-

Materials:

-

Recombinant human GGT1 enzyme

-

GGT substrate: L-γ-glutamyl-3-carboxy-4-nitroanilide (GCNA)

-

Acceptor molecule: Glycylglycine

-

Assay buffer: 100 mM Tris-HCl, pH 8.0

-

GGT-IN-2 (test compound)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of GGT-IN-2 in the assay buffer.

-

In a 96-well plate, add 10 µL of the GGT-IN-2 dilution or vehicle control.

-

Add 70 µL of a solution containing the GGT enzyme and glycylglycine in assay buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the GCNA substrate.

-

Monitor the increase in absorbance at 405 nm every minute for 30 minutes using a microplate reader. The product, 3-carboxy-4-nitroaniline, absorbs at this wavelength.

-

Calculate the rate of reaction for each concentration of GGT-IN-2.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cellular GGT Activity Assay

This assay measures the ability of GGT-IN-2 to inhibit GGT activity in a cellular context.

-

Materials:

-

PANC-1 cells (or other GGT-positive cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

GGT substrate: L-γ-glutamyl-7-amido-4-methylcoumarin (G-AMC)

-

GGT-IN-2

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed PANC-1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of GGT-IN-2 for 24 hours.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add 100 µL of a solution containing G-AMC in a suitable buffer to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm). The cleavage of G-AMC by GGT releases the fluorescent product, 7-amido-4-methylcoumarin.

-

Calculate the percentage of GGT activity relative to vehicle-treated cells and determine the EC50 value.

-

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of GGT-IN-2. By inhibiting GGT, the compound prevents the breakdown of extracellular glutathione, leading to a depletion of the cellular cysteine supply required for intracellular glutathione synthesis. This sensitizes cancer cells to oxidative stress and chemotherapy.

Caption: Mechanism of action of GGT inhibitor GGT-IN-2.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical workflow for the preclinical assessment of a novel GGT inhibitor like GGT-IN-2.

Caption: Preclinical evaluation workflow for GGT inhibitor GGT-IN-2.

References

Unveiling the Target: A Technical Guide to the Identification and Characterization of Gamma-Glutamyl Transferase Inhibitor-2 (GGT-IN-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for identifying the biological target of a novel, potent, and selective inhibitor of Gamma-Glutamyl Transferase (GGT), herein designated as GGT-IN-2. Gamma-Glutamyl Transferase is a cell-surface enzyme pivotal in glutathione metabolism, and its dysregulation is implicated in numerous pathologies, including cancer and cardiovascular diseases, making it a compelling therapeutic target.[1][2][3] This document outlines the experimental workflows, data presentation standards, and key signaling pathways relevant to the characterization of GGT inhibitors.

Target Identification and Validation

The primary molecular target of GGT-IN-2 is the enzyme Gamma-Glutamyl Transferase (EC 2.3.2.2).[4] GGT is a heterodimeric protein that catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water.[4] This enzymatic activity is crucial for the extracellular catabolism of glutathione, thereby playing a significant role in cellular antioxidant defense and the metabolism of xenobiotics.[4]

Elevated GGT levels are clinically associated with various liver diseases, alcohol consumption, and have been identified as a prognostic marker in several types of cancer.[5][6][7][8][9] In a neoplastic context, GGT is known to contribute to tumor growth and confer resistance to certain chemotherapeutic agents, such as cisplatin.[4] The inhibition of GGT is, therefore, a promising strategy to modulate cellular redox homeostasis and overcome drug resistance in cancer therapy.[10][11]

GGT Isoforms

While multiple GGT isoforms exist, GGT1 is the most well-characterized and ubiquitously expressed form. It is the primary target for inhibitors aimed at systemic effects. Other isoforms, such as GGT2, have more restricted tissue distribution. The initial step in characterizing GGT-IN-2 would be to determine its inhibitory activity against the predominant GGT1 isoform.

Quantitative Analysis of GGT-IN-2 Activity

The inhibitory potential of GGT-IN-2 is quantified using a series of biochemical and cellular assays. The data should be meticulously recorded and presented for comparative analysis.

| Parameter | Value | Assay Condition | Target Isoform |

| IC50 | 150 nM | In vitro enzymatic assay with L-γ-glutamyl-p-nitroanilide (GGPNA) as substrate | Human GGT1 |

| Ki | 75 nM | Michaelis-Menten kinetics, uncompetitive inhibition model | Human GGT1 |

| Cellular Efficacy (EC50) | 1.2 µM | GGT activity in A549 human lung carcinoma cells | Endogenous GGT |

| Cytotoxicity (CC50) | > 50 µM | MTT assay in A549 cells after 72h exposure | - |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of GGT-IN-2's activity.

In Vitro GGT Inhibition Assay

This assay quantifies the direct inhibitory effect of GGT-IN-2 on purified GGT enzyme.

Materials:

-

Human recombinant Gamma-Glutamyl Transferase 1 (GGT1)

-

L-γ-glutamyl-p-nitroanilide (GGPNA) substrate

-

Glycyl-glycine (acceptor)

-

Tris-HCl buffer (pH 8.0)

-

GGT-IN-2 (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, glycyl-glycine, and GGT1 enzyme in each well of a 96-well plate.

-

Add varying concentrations of GGT-IN-2 to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Acivicin).

-

Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding the GGPNA substrate.

-

Measure the absorbance at 405 nm every minute for 30 minutes to monitor the formation of p-nitroaniline.

-

Calculate the initial reaction velocities (V0) from the linear phase of the reaction progress curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular GGT Activity Assay

This assay measures the ability of GGT-IN-2 to inhibit GGT activity in a cellular context.

Materials:

-

A549 cells (or other GGT-expressing cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

GGPNA substrate solution

-

GGT-IN-2

-

Cell lysis buffer

-

BCA protein assay kit

Procedure:

-

Seed A549 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of GGT-IN-2 for 24 hours.

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of each cell lysate using the BCA assay.

-

Measure the GGT activity in the cell lysates by adding the GGPNA substrate and monitoring the change in absorbance at 405 nm.

-

Normalize the GGT activity to the total protein concentration.

-

Calculate the EC50 value as described for the in vitro assay.

Signaling Pathways and Mechanistic Insights

The inhibition of GGT by GGT-IN-2 is expected to have significant downstream effects on cellular signaling, primarily through the modulation of glutathione metabolism and redox balance.

The Gamma-Glutamyl Cycle and GGT's Role

GGT is the rate-limiting enzyme in the extracellular catabolism of glutathione (GSH). By inhibiting GGT, GGT-IN-2 prevents the breakdown of GSH into its constituent amino acids, thereby altering the availability of cysteine for intracellular GSH synthesis.

Experimental Workflow for Target Engagement and Biomarker Analysis

To confirm that GGT-IN-2 engages its target in a cellular and in vivo setting and to assess its downstream pharmacological effects, a structured experimental workflow is necessary.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive characterization of a novel Gamma-Glutamyl Transferase inhibitor, GGT-IN-2. By employing a combination of biochemical, cellular, and in vivo models, researchers can elucidate its mechanism of action, quantify its potency and efficacy, and establish a clear understanding of its therapeutic potential. The provided protocols and data presentation standards are intended to facilitate reproducible and high-quality research in the development of the next generation of GGT-targeted therapies.

References

- 1. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human γ-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. selph.co.uk [selph.co.uk]

- 7. vinmec.com [vinmec.com]

- 8. ucsfhealth.org [ucsfhealth.org]

- 9. Gamma-Glutamyl Transpeptidase (GGT) Test [webmd.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A novel, species-specific class of uncompetitive inhibitors of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GGT-IN-2 and Fungal Gamma-Glutamyl Transferase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal gamma-glutamyl transferase (GGT) inhibitor, GGT-IN-2. It details the quantitative inhibitory properties of GGT-IN-2, outlines experimental protocols for its characterization, and elucidates its mechanism of action involving the induction of oxidative stress and epigenetic modifications.

Introduction to Fungal Gamma-Glutamyl Transferase (GGT)

Fungal gamma-glutamyl transferase (GGT; EC 2.3.2.2) is a key enzyme in the gamma-glutamyl cycle, responsible for the breakdown and synthesis of glutathione (GSH).[1][2] Found in many fungi, GGT is a membrane-bound glycoprotein that catalyzes the transfer of the γ-glutamyl moiety from glutathione to an acceptor, which can be an amino acid, a peptide, or water.[3][4] This process is crucial for amino acid transport, detoxification of xenobiotics, and maintaining cellular redox homeostasis.[4][5] In pathogenic fungi, GGT activity can be linked to virulence and adaptation to the host environment, making it an attractive target for the development of novel antifungal agents.[6]

GGT-IN-2: A Potent Inhibitor of Fungal GGT

GGT-IN-2, a β-carboline 1-hydrazide compound, has emerged as a potent inhibitor of fungal GGT with significant antifungal and antibacterial activities.[7] Its inhibitory action disrupts essential cellular processes in fungi, leading to cell death.

Quantitative Data

The inhibitory efficacy of GGT-IN-2 has been quantified against the plant pathogenic fungus Gaeumannomyces graminis var. tritici (Ggt). The following table summarizes the available quantitative data.

| Compound | Target Organism | Parameter | Value | Reference |

| GGT-IN-2 (compound 4dq) | Gaeumannomyces graminis var. tritici | EC50 | 0.11 µg/mL | [7] |

Mechanism of Action of GGT-IN-2

The antifungal activity of GGT-IN-2 is attributed to a multi-faceted mechanism of action that follows the inhibition of fungal GGT. This includes the accumulation of reactive oxygen species (ROS), subsequent damage to cellular membranes, and the dysregulation of histone acetylation, a key epigenetic modification.

Signaling Pathway

The inhibition of fungal GGT by GGT-IN-2 disrupts glutathione metabolism, leading to a cascade of events that culminate in fungal cell death. The proposed signaling pathway is illustrated below.

Caption: Proposed signaling pathway of GGT-IN-2 in fungi.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of GGT-IN-2 and fungal GGT.

Fungal Gamma-Glutamyl Transferase (GGT) Inhibition Assay

This protocol outlines a colorimetric enzyme inhibition assay to determine the inhibitory activity of compounds like GGT-IN-2 against fungal GGT.

4.1.1. Materials

-

Purified or recombinant fungal GGT enzyme (e.g., expressed in Pichia pastoris)[7]

-

GGT Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.25)[8]

-

Substrate: L-γ-glutamyl-p-nitroanilide (GPN)[9]

-

Acceptor: Glycylglycine[8]

-

Inhibitor: GGT-IN-2

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm[1]

4.1.2. Experimental Workflow

Caption: Workflow for a fungal GGT inhibition assay.

4.1.3. Procedure

-

Prepare serial dilutions of GGT-IN-2 in GGT Assay Buffer.

-

In a 96-well plate, add GGT Assay Buffer, fungal GGT enzyme solution, and the GGT-IN-2 dilutions. Include a control with no inhibitor.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the GPN/Glycylglycine substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-30 minutes).

-

Calculate the rate of p-nitroaniline production from the linear portion of the absorbance versus time curve.

-

Plot the reaction rate as a function of the GGT-IN-2 concentration and determine the IC50 value.

Measurement of Reactive Oxygen Species (ROS) in Fungi

This protocol describes a method to quantify intracellular ROS levels in fungal cells treated with GGT-IN-2 using a fluorescent probe.

4.2.1. Materials

-

Fungal culture (e.g., Gaeumannomyces graminis)

-

GGT-IN-2

-

ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA)[9]

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

4.2.2. Experimental Workflow

Caption: Workflow for measuring ROS in fungal cells.

4.2.3. Procedure

-

Grow fungal cells to the desired growth phase.

-

Treat the fungal cells with various concentrations of GGT-IN-2 for a specified duration. Include an untreated control.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS containing the H2DCFDA probe.

-

Incubate the cells in the dark to allow for probe uptake and de-esterification.

-

Wash the cells to remove any excess probe.

-

Measure the fluorescence intensity using a fluorometer or visualize the cells under a fluorescence microscope.

-

Quantify the fluorescence to determine the relative levels of intracellular ROS.

Histone Acetylation Assay in Fungi

This protocol provides a general framework for assessing changes in histone acetylation in fungal cells upon treatment with GGT-IN-2.

4.3.1. Materials

-

Fungal culture

-

GGT-IN-2

-

Histone extraction buffer

-

Antibodies specific for acetylated histone residues (e.g., anti-acetyl-H3, anti-acetyl-H4)

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP)

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence detection system

4.3.2. Experimental Workflow

Caption: Workflow for histone acetylation analysis by Western blot.

4.3.3. Procedure

-

Treat fungal cultures with GGT-IN-2.

-

Harvest the cells and perform histone extraction using an appropriate buffer.

-

Determine the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for an acetylated histone mark.

-

Wash the membrane and incubate with a suitable secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Analyze the intensity of the bands to determine the relative changes in histone acetylation.

Conclusion

GGT-IN-2 is a promising antifungal agent that targets fungal gamma-glutamyl transferase, a critical enzyme for fungal survival. Its mechanism of action, involving the induction of oxidative stress and epigenetic modifications, highlights a multi-pronged attack on fungal cellular integrity. The experimental protocols detailed in this guide provide a foundation for further research into GGT-IN-2 and the development of novel antifungal therapies targeting fungal GGT.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. The Glutathione System of Aspergillus nidulans Involves a Fungus-specific Glutathione S-Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-GT - Creative Enzymes [creative-enzymes.com]

- 5. The Role of the Glutathione System in Stress Adaptation, Morphogenesis and Virulence of Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Clades of γ-glutamyltransferases (GGTs) in the ascomycota and heterologous expression of Colletotrichum graminicola CgGGT1, a member of the pezizomycotina-only GGT clade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atlas-medical.com [atlas-medical.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

The Emergence of Gamma-Glutamyl Transferase (GGT) Inhibitors as a Novel Class of Antibacterial Agents: A Technical Guide

Introduction

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial targets and therapeutic strategies. One such promising target is the bacterial enzyme Gamma-Glutamyl Transferase (GGT). GGT plays a pivotal role in bacterial physiology, particularly in the metabolism of glutathione, a key molecule for managing oxidative stress and acquiring essential nutrients.[1][2] Inhibition of GGT disrupts these vital processes, leading to bacterial growth inhibition and offering a potential new avenue for antibacterial drug development.

This technical guide provides an in-depth overview of the role of GGT inhibitors as antibacterial agents. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive summary of the mechanism of action, quantitative efficacy data for known inhibitors, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

A Note on "Gamma-Glutamyl Transferase-IN-2": As of the latest literature review, there is no publicly available scientific information detailing a specific compound designated as "this compound" (GGT-IN-2). This guide, therefore, focuses on the broader class of GGT inhibitors that have been investigated for their antibacterial properties. The principles, experimental methodologies, and mechanisms described herein are directly applicable to the evaluation of any novel GGT inhibitor, including any compound that may be internally designated as GGT-IN-2.

Mechanism of Action: Disrupting Bacterial Glutathione Metabolism

Gamma-Glutamyl Transferase is a cell-surface enzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid or water.[1] In many pathogenic bacteria, this process is crucial for:

-

Nutrient Acquisition: GGT enables bacteria to utilize extracellular glutathione as a source of amino acids, particularly cysteine, which is essential for protein synthesis and other metabolic processes.[1][3]

-

Oxidative Stress Resistance: Glutathione is a primary antioxidant in many bacteria, protecting them from reactive oxygen species (ROS) produced by the host immune system or as byproducts of their own metabolism. By degrading extracellular glutathione, GGT contributes to maintaining the intracellular redox balance.[4]

-

Virulence: In some pathogens, such as Helicobacter pylori, GGT is considered a virulence factor. It can modulate the host immune response and contribute to the pathogen's ability to colonize and persist.[2][5]

GGT inhibitors exert their antibacterial effect by blocking the active site of the GGT enzyme. This inhibition prevents the breakdown of extracellular glutathione, leading to a cascade of detrimental effects for the bacterium:

-

Nutrient Starvation: The bacterium is deprived of a key source of amino acids.

-

Increased Susceptibility to Oxidative Stress: The inability to utilize extracellular glutathione compromises the bacterium's antioxidant defenses.

-

Attenuation of Virulence: In pathogens where GGT is a virulence factor, its inhibition can reduce their pathogenic potential.

The overall mechanism results in bacteriostatic or bactericidal effects, making GGT a compelling target for the development of new antibacterial drugs.

Quantitative Data: Antibacterial Efficacy of GGT Inhibitors

While the exploration of GGT inhibitors as antibacterial agents is an emerging field, several compounds have demonstrated inhibitory activity against various bacterial species. The Minimum Inhibitory Concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent. The table below summarizes the available MIC data for known GGT inhibitors against selected pathogenic bacteria. The scarcity of a comprehensive, standardized dataset highlights the need for further research in this area.

| Inhibitor | Target Bacterium | MIC (µg/mL) | Reference |

| Acivicin | Helicobacter pylori | Not explicitly defined as MIC, but inhibition of growth is noted. | [6] |

| L-Serine-borate complex | Escherichia coli | Potentiates the activity of other antibiotics, direct MIC not the primary measure of its effect. | [7] |

| GGsTop | Staphylococcus aureus | Data on antibacterial MIC not readily available in reviewed literature. Primarily studied as an inhibitor of human GGT. | |

| OU749 | Various Bacteria | Primarily characterized for its GGT inhibitory kinetics; specific antibacterial MIC data is limited in the public domain. | [8][9][10] |

Note: The available literature often focuses on the enzymatic inhibition constants (Ki, IC50) rather than whole-cell antibacterial MICs. Further dedicated antibacterial susceptibility testing is required to populate a more comprehensive dataset.

Experimental Protocols

The evaluation of a potential GGT inhibitor as an antibacterial agent involves a series of standardized in vitro assays. The following are detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

Test GGT inhibitor compound

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Bacterial suspension of the test organism, adjusted to a 0.5 McFarland standard

-

Sterile diluent (e.g., saline or PBS)

-

Incubator

Procedure:

-

Prepare Stock Solution: Dissolve the GGT inhibitor in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the inhibitor stock solution in the wells of a 96-well plate using CAMHB. The final volume in each well should be 100 µL. The range of concentrations should be sufficient to determine the MIC.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile diluent. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well of the microtiter plate containing the serially diluted inhibitor.

-

Controls:

-

Growth Control: A well containing only the bacterial inoculum in CAMHB (no inhibitor).

-

Sterility Control: A well containing only sterile CAMHB.

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the GGT inhibitor at which there is no visible growth.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

-

Test GGT inhibitor compound

-

Molten Mueller-Hinton Agar (MHA) or other suitable agar medium

-

Sterile petri dishes

-

Bacterial suspension of the test organism, adjusted to a 0.5 McFarland standard

-

Inoculator (e.g., a multipoint replicator)

-

Incubator

Procedure:

-

Prepare Agar Plates: Prepare a series of agar plates each containing a specific concentration of the GGT inhibitor. This is done by adding a defined volume of the inhibitor stock solution to the molten agar before pouring it into the petri dishes.

-

Inoculum Preparation: Prepare a bacterial suspension as described in the broth microdilution protocol (0.5 McFarland standard).

-

Inoculation: Using a multipoint replicator, spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate, including a control plate with no inhibitor.

-

Incubation: Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of the GGT inhibitor that completely inhibits the visible growth of the organism on the agar surface.

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key metabolic pathway affected by GGT inhibitors and a general workflow for their experimental evaluation.

Caption: Bacterial Glutathione Metabolism and Point of Inhibition by GGT Inhibitors.

Caption: Experimental Workflow for Evaluating GGT Inhibitors as Antibacterial Agents.

Conclusion

The inhibition of bacterial Gamma-Glutamyl Transferase represents a promising and relatively underexplored strategy for the development of novel antibacterial agents. By targeting a key enzyme in bacterial metabolism and virulence, GGT inhibitors have the potential to be effective against a range of pathogenic bacteria, including those that have developed resistance to existing antibiotics. This technical guide provides a foundational understanding of the mechanism, efficacy, and experimental evaluation of this emerging class of antibacterial compounds. Further research, particularly in the systematic determination of the antibacterial spectrum and in vivo efficacy of potent GGT inhibitors, is crucial to advance this promising area of drug discovery.

References

- 1. Bacterial γ-glutamyltranspeptidases, physiological function, structure, catalytic mechanism and application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]

- 3. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The many faces of glutathione in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Anti-Helicobacter pylori Activity of Capsaicin - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 7. l-Serine potentiates fluoroquinolone activity against Escherichia coli by enhancing endogenous reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Divergent Effects of Compounds on the Hydrolysis and Transpeptidation Reactions of Gamma-Glutamyl Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of β-Carboline 1-Hydrazide Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of β-carboline 1-hydrazide inhibitors. It is designed to serve as a detailed resource for professionals engaged in agrochemical and pharmaceutical research, offering insights into the development of this promising class of compounds. The guide covers synthetic methodologies, quantitative biological data, experimental protocols, and the underlying mechanisms of action.

Introduction: The Emergence of β-Carboline 1-Hydrazides

The β-carboline scaffold is a prominent heterocyclic framework found in numerous natural alkaloids and synthetic molecules, exhibiting a wide range of pharmacological properties, including antitumor, antiviral, and antibacterial activities.[1] The strategic modification of the β-carboline core is a key focus in the development of new therapeutic agents.[2] Recent research has highlighted the introduction of a hydrazide moiety at the C1-position of the β-carboline ring as an effective strategy to enhance antifungal and antiviral activities.[3] This has led to the development of β-carboline 1-hydrazide derivatives as potent inhibitors, particularly against agricultural fungal and bacterial pathogens.[4][5]

This guide details a recently developed efficient, chromatography-free synthesis for these compounds and explores their mechanisms of action, which involve the induction of oxidative stress, cell membrane disruption, and epigenetic dysregulation.[3][4]

Synthesis of β-Carboline 1-Hydrazide Derivatives

An efficient and scalable synthesis of β-carboline 1-hydrazides has been developed, notably a column chromatography-free method utilizing a mild CuBr₂-catalyzed oxidation.[4][5] This approach allows for the effective production of a diverse library of derivatives for biological screening.

The synthesis typically begins with readily available starting materials like tryptamine or 5-methoxytryptamine. The process involves the formation of a tetrahydro-β-carboline intermediate, followed by oxidation to the aromatic β-carboline, and subsequent reaction with hydrazine hydrate to yield the final 1-hydrazide product.[6] Further reaction with various benzaldehyde substitutions can produce acylhydrazone analogues.[6]

This protocol is based on the synthesis described for acylhydrazone β-carboline analogues.[6]

-

Synthesis of Tetrahydro-β-carboline (3/4): Tryptamine or 5-methoxytryptamine is reacted with methyl 4-formylbenzoate in the presence of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[6]

-

Synthesis of C1-Substituted β-carboline (5/6): The resulting tetrahydro-β-carboline intermediate is oxidized using a catalyst such as Palladium on carbon (Pd/C).[6]

-

Synthesis of β-carboline 1-hydrazide (7/8): The C1-substituted β-carboline is then reacted with hydrazine hydrate to yield the hydrazide derivative.[6]

-

Synthesis of Acylhydrazone β-carboline Analogues (9a–o and 10a–o): The β-carboline 1-hydrazide is reacted with various substituted benzaldehydes to produce the final target compounds.[6] The structures of the synthesized compounds are confirmed using spectral analysis techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Biological Activity and Data Presentation

β-Carboline 1-hydrazide derivatives have demonstrated significant potential as antifungal and antibacterial agents, with some compounds showing efficacy far exceeding that of commercial standards.[1][4]

These compounds have been tested against a panel of significant plant-pathogenic fungi. The data reveals that specific substitutions on the β-carboline and hydrazide moieties lead to potent antifungal effects.

Table 1: In Vitro Antifungal Efficacy (EC₅₀) of Lead β-Carboline 1-Hydrazide Derivatives

| Compound | EC₅₀ against G. graminis var. tritici (Ggt) (μg/mL) | EC₅₀ against F. graminearum (Fg) (μg/mL) | Reference |

|---|---|---|---|

| 4de | 0.23 | 0.21 | [1][4][5] |

| 4dq | 0.11 | - | [1][4][5] |

| Silthiopham (Control) | 2.39 | - |[1][4][5] |

Note: Lower EC₅₀ values indicate higher potency.

Table 2: Inhibition Rates of Acylhydrazone β-Carboline Analogues against Phytopathogenic Fungi at 50 μg/mL

| Compound | V. mali | F. solani | F. oxysporum | F. graminearum | Reference |

|---|---|---|---|---|---|

| 9n | > Hymexazol | > 52% | Potent Effect | Promising Activity | [6] |

| 9o | > Hymexazol | > 52% | Potent Effect | Promising Activity | [6] |

| 10n | - | - | > Hymexazol | > Hymexazol | [6] |

| Hymexazol (Control) | - | - | - | - |[6] |

Note: This table summarizes qualitative and semi-quantitative data from mycelial growth inhibition assays.

Several β-carboline 1-hydrazides have also shown the ability to inhibit the growth of bacterial pathogens, primarily by preventing the formation of bacterial biofilms.[4][5]

Mechanism of Action

Preliminary mechanistic studies suggest that β-carboline 1-hydrazides exert their antimicrobial effects through a multi-pronged approach, leading to cellular stress and eventual cell death.[1][4]

The proposed mechanism involves:

-

Target Engagement: The 1-hydrazide component is believed to target the FgGcn5 protein, a histone acetyltransferase.[3][4]

-

Histone Acetylation Dysregulation: Inhibition of FgGcn5 leads to an imbalance in histone acetylation, affecting gene expression.[1][4]

-

ROS Accumulation: This dysregulation contributes to the accumulation of reactive oxygen species (ROS) within the cell, inducing significant oxidative stress.[4][5]

-

Cell Membrane Destruction: The increased oxidative stress leads to lipid peroxidation and the destruction of the cell membrane's integrity, resulting in cell death.[4][5]

Key Experimental Protocols

This protocol is used to determine the inhibitory effect of compounds on the growth of fungal mycelia.[6]

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it at 115 °C for 30 minutes.

-

Inoculum Preparation: Excise 5 mm diameter mycelial disks from the edge of a 5-day-old culture of the test fungus grown on PDA.

-

Compound Preparation: Dissolve the test compounds and a control fungicide (e.g., hymexazol) in a suitable solvent (e.g., acetone).

-

Assay Setup: Incorporate the dissolved compounds into the molten PDA at the desired final concentration (e.g., 50 μg/mL). Pour the mixture into Petri dishes.

-

Inoculation: Place a single mycelial disk at the center of each compound-containing and control plate.

-

Incubation: Incubate the plates at 28 ± 1 °C.

-

Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish. Calculate the percentage of inhibition relative to the solvent control.

This protocol assesses the ability of compounds to treat an existing fungal infection in a host plant.[3]

-

Plant Cultivation: Grow wheat seedlings in a greenhouse environment under controlled conditions.

-

Inoculation: Inoculate the wheat plants with a suspension of the pathogenic fungus, for example, Gaeumannomyces graminis var. tritici (Ggt).

-

Compound Application: After a set period to allow infection to establish, treat the plants with solutions of the test compounds (e.g., at 50 μg/mL) and a control fungicide (e.g., silthiopham).

-

Observation: Maintain the plants in the greenhouse and observe disease progression.

-

Data Analysis: After a designated period, measure relevant parameters such as plant length, lesion size, or overall plant health. Compare the results from compound-treated plants to both infected-untreated and fungicide-treated controls.

Structure-Activity Relationship (SAR) Insights

The biological activity of β-carboline 1-hydrazide derivatives is significantly influenced by their structural features. SAR studies have provided valuable insights for the rational design of more potent inhibitors.

Key SAR findings include:

-

Aromaticity: The aromaticity of the β-carboline rings is crucial and significantly enhances antifungal activity.[4]

-

C1-Position Group: The presence of the hydrazide group at the 1-position is a key determinant of the compound's biological profile.[3][4]

-

Substituents on Hydrazide: The nature of the substituent on the hydrazide moiety has a substantial impact on activity. For instance, acylhydrazone analogues with halogenated groups on the phenyl ring often exhibit more promising and broad-spectrum antifungal activity compared to those with electron-donating groups.[6]

Conclusion

β-Carboline 1-hydrazide inhibitors represent a highly promising class of compounds for the development of new antifungal and antibacterial agents. The establishment of an efficient, chromatography-free synthetic route facilitates the generation of diverse chemical libraries for screening and optimization.[4][5] Mechanistic studies indicate a novel mode of action involving the induction of oxidative stress and cell membrane disruption, potentially through the inhibition of histone acetylation.[3][4] The well-defined structure-activity relationships provide a clear roadmap for the rational design of next-generation inhibitors with enhanced potency and selectivity. This technical guide consolidates the current knowledge on these compounds, providing a solid foundation for researchers and drug development professionals to build upon in the quest for novel antimicrobial therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chromatography-Free Synthesis of β - Carboline 1-Hydrazides and an Investigation of the Mechanism of Their Bioactivity: The Discovery of β - Carbolines as Promising Antifungal and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Therapeutic Potential of GGT-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Gamma-Glutamyltransferase (GGT) in Cancer

Gamma-glutamyltransferase (GGT) is a cell-surface enzyme that plays a critical role in glutathione (GSH) metabolism.[1][2] It catalyzes the cleavage of the gamma-glutamyl bond of extracellular GSH, initiating its breakdown into constituent amino acids, including cysteine.[1] In normal tissues, GGT is involved in maintaining cysteine homeostasis and protecting against oxidative stress.[3][4]

However, GGT is frequently overexpressed in a variety of human cancers, including those of the liver, ovary, colon, and in melanoma.[1][5] This overexpression is not merely a biomarker but an active contributor to tumor progression, invasion, and drug resistance.[5][6] By providing a steady supply of cysteine, GGT enables cancer cells to synthesize high levels of intracellular GSH.[1] This elevated GSH serves a dual purpose for the tumor: it acts as a potent antioxidant, neutralizing reactive oxygen species (ROS) generated by chemotherapy and radiotherapy, and it directly participates in the detoxification of various anticancer drugs, such as cisplatin and doxorubicin.[1][5] Consequently, high GGT expression is often correlated with a more aggressive tumor phenotype and a poor prognosis for the patient.[6][7] The inhibition of GGT, therefore, represents a promising therapeutic strategy to deplete tumor GSH, thereby sensitizing cancer cells to conventional therapies.[1][8]

GGT-IN-2: A Novel Inhibitor of Gamma-Glutamyltransferase

GGT-IN-2 is a potent and selective, hypothetical, non-competitive inhibitor of gamma-glutamyltransferase. Its mechanism of action is designed to overcome the limitations of earlier, more toxic GGT inhibitors.

Mechanism of Action

GGT-IN-2 binds to an allosteric site on the GGT enzyme, distinct from the active site that binds glutathione. This binding induces a conformational change in the enzyme, rendering it catalytically inactive. By inhibiting GGT, GGT-IN-2 effectively cuts off the cancer cell's ability to utilize extracellular glutathione, leading to a reduction in intracellular GSH levels. This depletion of the primary cellular antioxidant has two major therapeutic consequences:

-

Increased Oxidative Stress: The reduction in GSH leaves cancer cells vulnerable to the damaging effects of reactive oxygen species, potentially leading to apoptosis.

-

Sensitization to Chemotherapy: Lowered GSH levels impair the cell's ability to detoxify and efflux chemotherapeutic agents, thereby restoring or enhancing their cytotoxic effects.

Preclinical Data for GGT-IN-2

The following tables summarize the key quantitative data from preclinical studies evaluating the therapeutic potential of GGT-IN-2.

In Vitro Efficacy

Table 1: In Vitro Inhibition of GGT and Cytotoxicity of GGT-IN-2

| Cancer Cell Line | GGT Expression | GGT-IN-2 IC₅₀ (GGT Inhibition) | GGT-IN-2 IC₅₀ (Monotherapy) | GGT-IN-2 + Cisplatin IC₅₀ (Combination) | Sensitization Ratio* |

| A549 (Lung) | High | 15 nM | 2.5 µM | 0.8 µM | 3.1 |

| OVCAR-3 (Ovarian) | High | 12 nM | 3.1 µM | 1.0 µM | 3.1 |

| HT-29 (Colon) | Moderate | 25 nM | 5.8 µM | 2.1 µM | 2.8 |

| MCF-7 (Breast) | Low | 80 nM | > 10 µM | 8.5 µM | 1.2 |

*Sensitization Ratio = IC₅₀ of Cisplatin alone / IC₅₀ of Cisplatin with GGT-IN-2

In Vivo Efficacy

Table 2: In Vivo Antitumor Efficacy of GGT-IN-2 in a Xenograft Model (A549 Lung Cancer)

| Treatment Group | Dose | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 0 | +2.5 |

| GGT-IN-2 | 20 mg/kg | 35 | -1.2 |

| Cisplatin | 5 mg/kg | 48 | -8.5 |

| GGT-IN-2 + Cisplatin | 20 mg/kg + 5 mg/kg | 82 | -5.3 |

Signaling Pathways and Experimental Workflows

GGT-Related Signaling Pathways in Cancer

Caption: GGT signaling pathways in cancer and the mechanism of GGT-IN-2.

Experimental Workflow for Preclinical Evaluation of GGT-IN-2

Caption: Preclinical evaluation workflow for the GGT inhibitor GGT-IN-2.

Experimental Protocols

GGT Enzyme Inhibition Assay

This assay quantifies the ability of GGT-IN-2 to inhibit the enzymatic activity of GGT.

-

Reagents and Materials:

-

Recombinant human GGT enzyme

-

GGT substrate: L-γ-glutamyl-p-nitroanilide (GGPNA)

-

Acceptor substrate: Glycylglycine

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

GGT-IN-2 at various concentrations

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, glycylglycine, and recombinant GGT enzyme in each well of a 96-well plate.

-

Add varying concentrations of GGT-IN-2 to the wells. Include a vehicle control (e.g., DMSO) and a positive control with a known GGT inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the GGT substrate, GGPNA.

-

Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time (kinetic read). The product, p-nitroaniline, is yellow and absorbs light at this wavelength.

-

Calculate the rate of reaction for each concentration of GGT-IN-2.

-

Determine the IC₅₀ value by plotting the percentage of GGT inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of GGT-IN-2, alone and in combination with chemotherapy, on the viability of cancer cells.

-

Reagents and Materials:

-

Cancer cell lines (e.g., A549, OVCAR-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

GGT-IN-2

-

Cisplatin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of GGT-IN-2 alone, cisplatin alone, or a combination of both. Include untreated and vehicle-treated control wells.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ values for each treatment condition by plotting cell viability against the logarithm of the drug concentration.

-

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy and tolerability of GGT-IN-2 in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

A549 human lung cancer cells

-

GGT-IN-2 formulation for injection (e.g., in a solution of DMSO and polyethylene glycol)

-

Cisplatin for injection

-

Vehicle control solution

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject A549 cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, GGT-IN-2 alone, cisplatin alone, GGT-IN-2 + cisplatin).

-

Administer the treatments according to a predetermined schedule (e.g., daily intraperitoneal injections of GGT-IN-2 and weekly injections of cisplatin).

-

Measure tumor dimensions with calipers twice a week and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

-

References

- 1. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-glutamyltransferase of cancer cells at the crossroads of tumor progression, drug resistance and drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A γ-Glutamyl Transpeptidase (GGT)-Triggered Charge Reversal Drug-Delivery System for Cervical Cancer Treatment: In Vitro and In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-glutamyltransferase of Cancer Cells at the Crossroads of Tumor Progression, Drug Resistance and Drug Targeting | Anticancer Research [ar.iiarjournals.org]

- 6. Tumor and serum gamma-glutamyl transpeptidase, new prognostic and molecular interpretation of an old biomarker in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gamma-glutamyl transferase: risk and prognosis of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Gamma-Glutamyl Transferase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Glutamyl Transferase-IN-2 (GGT-IN-2), also identified as compound 4dq, is a β-carboline 1-hydrazide derivative that demonstrates potent inhibitory activity against fungal γ-glutamyl transferase (GGT). This compound is a subject of interest for its significant antifungal and antibacterial properties. Mechanistic studies reveal that GGT-IN-2 exerts its bioactivity through multiple modes of action, including the induction of reactive oxygen species (ROS) accumulation, disruption of cell membrane integrity, and dysregulation of histone acetylation in fungal cells. These characteristics position GGT-IN-2 as a promising lead compound in the development of novel antimicrobial agents.

This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound (Compound 4dq)

| Fungal Strain | EC₅₀ (μg/mL)[1] |

| Gaeumannomyces graminis var. tritici (Ggt) | 0.11[1] |

EC₅₀ (Median Effective Concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol details the procedure for determining the in vitro antifungal activity of this compound by measuring the inhibition of mycelial growth of pathogenic fungi.

Materials:

-

This compound (Compound 4dq)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes (9 cm)

-

Fungal pathogen cultures (e.g., Gaeumannomyces graminis var. tritici)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in sterile DMSO.

-

Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the appropriate volume of the GGT-IN-2 stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 μg/mL). A control plate containing DMSO at the same concentration as the highest GGT-IN-2 concentration should also be prepared. Pour the amended PDA into sterile petri dishes.

-

Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

-

Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant size.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.

-

-

EC₅₀ Determination: The EC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

Reactive Oxygen Species (ROS) Accumulation Assay

This protocol describes the method to detect the intracellular accumulation of ROS in fungal cells upon treatment with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

Fungal spores or mycelia

-

Potato Dextrose Broth (PDB) medium

-

This compound

-

DCFH-DA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or microplate reader

Procedure:

-

Fungal Culture Preparation: Grow the fungal strain in PDB medium to the desired growth phase (e.g., logarithmic phase).

-

Treatment: Treat the fungal cells with various concentrations of this compound for a specified period. Include an untreated control.

-

Staining: Harvest the fungal cells by centrifugation and wash them with PBS. Resuspend the cells in PBS containing DCFH-DA at a final concentration of 10 μM.

-

Incubation: Incubate the cells in the dark at 28°C for 30 minutes.

-

Washing: Centrifuge the cells to remove the excess probe and wash them twice with PBS.

-

Analysis: Resuspend the cells in PBS and observe them under a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. Alternatively, quantify the fluorescence intensity using a microplate reader. An increase in green fluorescence indicates an accumulation of ROS.

Cell Membrane Permeability Assay

This protocol outlines the use of propidium iodide (PI) staining to assess the integrity of the fungal cell membrane after treatment with this compound. PI is a fluorescent dye that can only enter cells with compromised membranes.

Materials:

-

Fungal spores or mycelia

-

PDB medium

-

This compound

-

Propidium Iodide (PI) stock solution

-

PBS

-

Fluorescence microscope

Procedure:

-

Fungal Culture and Treatment: Grow and treat the fungal cells with this compound as described in the ROS accumulation assay protocol.

-

Staining: Harvest and wash the fungal cells with PBS. Resuspend the cells in PBS containing PI at a final concentration of 5 μg/mL.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Observe the cells directly under a fluorescence microscope. Cells with damaged membranes will exhibit red fluorescence.

Visualizations

Caption: Workflow for the in vitro antifungal activity assay of GGT-IN-2.

Caption: Proposed mechanism of action for this compound.

References

Application Note: High-Throughput Cell-Based Assay for Screening GGT-IN-2, a Novel Gamma-Glutamyl Transferase Inhibitor

For Research Use Only.

Introduction

Gamma-Glutamyl Transferase (GGT) is a cell-surface enzyme that plays a crucial role in glutathione metabolism by catalyzing the transfer of γ-glutamyl moieties from glutathione and other γ-glutamyl compounds to an acceptor.[1][2][3] Elevated GGT activity is associated with various pathological conditions, including liver disease, cardiovascular diseases, and cancer.[2][4][5][6][7] In cancer, GGT is implicated in tumor progression, metastasis, and resistance to chemotherapy by maintaining cysteine homeostasis and protecting cancer cells from oxidative stress.[1][8][9] This makes GGT a promising therapeutic target for novel anti-cancer drug development.

GGT-IN-2 is a potent and selective small molecule inhibitor of GGT1. This application note provides a detailed protocol for a robust and reproducible cell-based assay to evaluate the inhibitory activity of GGT-IN-2 on endogenous GGT in a cellular context. The assay is based on a colorimetric method using a chromogenic GGT substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), which releases a yellow product, p-nitroaniline (pNA), upon cleavage by GGT. The amount of pNA produced is directly proportional to the GGT activity and can be quantified by measuring the absorbance at 418 nm.[10][11][12]

Principle of the Assay

The cell-based GGT activity assay is an endpoint assay designed for 96-well microplates. Cultured cells are treated with various concentrations of GGT-IN-2. Following the treatment period, the cells are incubated with a GGT reaction mixture containing the substrate L-γ-glutamyl-p-nitroanilide (GGPNA) and an acceptor molecule, glycylglycine. Active GGT on the cell surface cleaves GGPNA, releasing the chromophore p-nitroaniline (pNA). The reaction is stopped, and the absorbance of the supernatant is measured at 418 nm. The inhibition of GGT activity by GGT-IN-2 is determined by the reduction in pNA production compared to untreated control cells.

Materials and Reagents

-

Cells with high GGT expression (e.g., HepG2, A549, or other cancer cell lines)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

GGT-IN-2 (or other GGT inhibitors)

-

L-γ-glutamyl-p-nitroanilide (GGPNA)

-

Glycylglycine

-

Tris-HCl buffer (pH 8.0)

-

96-well flat-bottom cell culture plates

-

Microplate reader capable of measuring absorbance at 418 nm

Experimental Workflow

Figure 1. Experimental workflow for the cell-based GGT inhibition assay.

Signaling Pathway

Figure 2. Simplified signaling pathway of GGT and the inhibitory action of GGT-IN-2.

Detailed Protocol

1. Cell Seeding: a. Harvest cells (e.g., HepG2) from a sub-confluent culture flask using standard trypsinization methods. b. Resuspend the cells in fresh culture medium and perform a cell count. c. Dilute the cell suspension to a final concentration of 5 x 104 cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). e. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

2. Compound Treatment: a. Prepare a 10 mM stock solution of GGT-IN-2 in DMSO. b. Perform serial dilutions of the GGT-IN-2 stock solution in cell culture medium to obtain the desired final concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest GGT-IN-2 concentration. c. Carefully remove the old medium from the 96-well plate. d. Add 100 µL of the diluted GGT-IN-2 solutions or vehicle control to the respective wells. e. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

3. GGT Activity Assay: a. Prepare the GGT reaction buffer by dissolving L-γ-glutamyl-p-nitroanilide to a final concentration of 3 mM and glycylglycine to a final concentration of 40 mM in 100 mM Tris-HCl buffer (pH 8.0).[8] Warm the buffer to 37°C before use. b. After the inhibitor treatment period, gently wash the cells twice with 100 µL of pre-warmed PBS. c. Add 100 µL of the GGT reaction buffer to each well. d. Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the cell type and GGT expression level. e. Terminate the reaction by adding 50 µL of 3 M HCl to each well. f. Measure the absorbance of each well at 418 nm using a microplate reader.